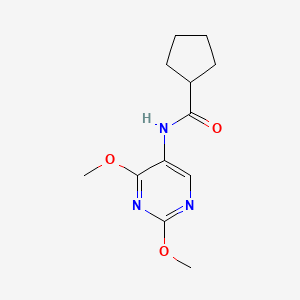

N-(2,4-二甲氧基嘧啶-5-基)环戊烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives, which include “N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide”, involves various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of “N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide” is not explicitly mentioned in the search results .Chemical Reactions Analysis

Pyrimidine derivatives, including “N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide”, can undergo various chemical reactions . For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide” are not explicitly mentioned in the search results .科学研究应用

细胞周期蛋白依赖激酶抑制剂含有二甲氧基嘧啶基团的化合物因其作为细胞周期蛋白依赖激酶抑制剂的作用而被研究,细胞周期蛋白依赖激酶抑制剂在细胞周期调控中至关重要。这些抑制剂由于能够通过靶向 CDK2 酶来阻止癌细胞的增殖,因此有可能用于癌症治疗。例如,合成了 2-苯胺基-4-(噻唑-5-基)嘧啶 CDK 抑制剂并分析了它们的构效关系,证明了此类化合物在药物开发中的潜力 (王等人,2004)。

抗抑郁剂和促智剂还对源自异烟酰腙的席夫碱和 2-氮杂环戊酮进行了研究,显示出潜在的抗抑郁和促智活性。这些研究表明嘧啶基衍生物在开发新的中枢神经系统 (CNS) 活性剂方面的多功能性,表明具有二甲氧基嘧啶基部分的化合物可以探索用于类似的应用 (托马斯等人,2016)。

抗炎和镇痛剂已经合成了源自二甲氧基嘧啶基前体的 novel 杂环化合物,并评估了它们的 COX-1/COX-2 抑制、镇痛和抗炎活性。这些发现为开发新的抗炎药开辟了途径,这些抗炎药可以针对选择性和效力进行优化 (Abu-Hashem 等人,2020)。

抗癌和抗 5 脂氧合酶剂吡唑并嘧啶的衍生物已被合成并显示出抗癌和抗 5-脂氧合酶活性,突出了嘧啶基化合物在癌症和炎症性疾病治疗中的潜力 (Rahmouni 等人,2016)。

抗肿瘤活性和分子对接另一项研究专注于 novel 嘧啶并吡唑衍生物,证明了它们对特定细胞系的抗肿瘤活性,并通过对接研究深入了解了它们的分子相互作用。这项研究说明了嘧啶基衍生物在设计新的抗肿瘤剂中的效用 (Fahim 等人,2019)。

作用机制

安全和危害

属性

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-17-11-9(7-13-12(15-11)18-2)14-10(16)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELNPIAKWSNGJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NC(=O)C2CCCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2354946.png)

![7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2354952.png)

![tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2354953.png)

![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2354958.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2354963.png)

![(5R,7S)-N-(1-Cyanocyclopropyl)-1-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2354967.png)

![4-(3-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)thieno[3,2-c]pyridine](/img/structure/B2354969.png)